苯酚,3-氨基-,硫酸盐(2:1)(盐)

描述

Synthesis Analysis

The synthesis of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives involves several chemical reactions, including the reduction and sulfonation processes. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate product, which is then converted into a desired compound through reduction, utilizing sodium sulfide in aqueous media for efficiency and simplification of the operation (Cao et al., 2011).

Molecular Structure Analysis

The molecular structures of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives are elucidated using techniques such as single-crystal X-ray diffraction. This allows for the determination of crystalline systems and the understanding of intermolecular hydrogen bonding, which stabilizes the structure. For instance, the analysis of 4-(3-aminopyridin-2-ylamino)phenol revealed its crystallization in the monoclinic system with specific space groups, indicating the presence of N–H–O and O–H–N hydrogen bonds that effectively stabilize the molecule's structure (Cao et al., 2011).

Chemical Reactions and Properties

Phenol, 3-amino-, sulfate (2:1) (salt) undergoes various chemical reactions, highlighting its chemical properties. The synthesis of sulfate esters of iodothyronines, for instance, involves reactions with chlorosulfonic acid in dimethylformamide, showcasing the compound's reactivity and utility in forming sulfated products with phenolic hydroxyl groups (Mol & Visser, 1985).

Physical Properties Analysis

The physical properties of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. The study of anhydrates and hydrates in salts of 4-aminopyridine and 3,4-diaminopyridine with sulfuric acids provides insights into the role of water molecules in these compounds' structures (Hursthouse et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of Phenol, 3-amino-, sulfate (2:1) (salt), such as its reactivity with other substances, oxidation states, and ability to form complexes, is essential for its application in chemical synthesis and materials science. Research on the cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds elucidates the compound's chemical behavior and its implications in environmental science (Anipsitakis et al., 2006).

科学研究应用

有机合成中的催化作用

聚苯胺硫酸盐,一种相关的化合物,在酚类化合物和 β-酮酯合成香豆素中表现出显着的催化性能。这种催化以其简单、高效、环保以及催化剂的可循环性和稳定性而著称,突出了其在绿色化学中的潜在应用 (Palaniappan, S., Saravanan, C., & Rao, V., 2005)。

液-液平衡的增强

硫酸钠等盐的存在可以显着提高苯酚从水相中的萃取效率,这证明了特定盐在改善液-液平衡过程中的作用。这种效应与霍夫迈斯特序列一致,表明其在分离技术和化学加工中的应用 (Razi Asrami, M. & Saien, J., 2019)。

苯酚的化学选择性硫酸化

亚磺酰基咪唑盐已被用于苯酚的化学选择性和高效硫酸化,能够以高产率保护酚羟基。该方法提出了一种修饰酚类化合物的策略性方法,可能在药物和化学合成中有用 (Taylor, S. D. & Desoky, A. Y., 2011)。

生化应用

由磺基转移酶促进的酚类化合物的硫酸化已被证明可以增加溶解度并降低毒性。该过程对于产生具有防污性能的酚类化合物的硫酸酯(如带状酸)至关重要,表明其在生物技术和环境科学中的应用 (Jendresen, C. B. & Nielsen, A. T., 2019)。

环境和分析化学

硫酸钠在废水结晶过程中的作用突出了其在环境技术中的作用,有助于从高盐度废水中回收盐,并可能减少环境影响 (Su, N. et al., 2018)。

作用机制

Target of Action

The primary target of 3-Aminophenol sulfate (2:1), also known as Acetaminophen, is the Hemoglobin subunit alpha . This protein plays a crucial role in oxygen transport from the lungs to various peripheral tissues .

Mode of Action

3-Aminophenol sulfate (2:1) is believed to induce analgesia by inhibiting cyclooxygenase enzymes . Recent studies suggest that the main analgesic mechanism of this compound is its metabolization toN-acylphenolamine (AM404) , which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . We also recently revealed that the acetaminophen metabolite AM404 directly induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn .

Biochemical Pathways

The metabolism of 3-Aminophenol sulfate (2:1) involves several biochemical pathways. After a therapeutic dose, it is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . This metabolite is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .

Pharmacokinetics

The pharmacokinetics of 3-Aminophenol sulfate (2:1) involves complex interorgan transport of metabolites between the liver, kidney, and intestine, through bile and bloodstream, to be ultimately eliminated in urine and feces . At supratherapeutic doses, the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .

Result of Action

The result of the action of 3-Aminophenol sulfate (2:1) involves several molecular and cellular effects. The production of the reactive metabolite NAPQI can deplete glutathione, react with cellular macromolecules, and initiate cell death . This disruption of cellular pathways provides a source of potential biomarkers of the severity of the damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminophenol sulfate (2:1). For instance, the presence of fatty acid amide hydrolase (FAAH), an enzyme found predominantly in the central nervous system, can affect the metabolism of this compound . Moreover, the accumulation of recalcitrant compounds into the environment can attract researchers to use advanced oxidation processes (AOPs) for treating acetaminophen-contaminated wastewater .

安全和危害

属性

IUPAC Name |

3-aminophenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO.H2O4S/c2*7-5-2-1-3-6(8)4-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBNHNUPRXSKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

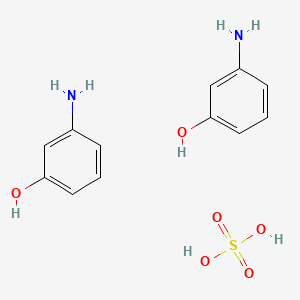

C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

591-27-5 (Parent) | |

| Record name | m-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4071340 | |

| Record name | Phenol, 3-amino-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68239-81-6 | |

| Record name | m-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-amino-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-amino-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(3-hydroxyphenyl)ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)

![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)